molecular formula C15H17FN2O3 B5017056 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B5017056
M. Wt: 292.30 g/mol
InChI Key: AQTXGELNLLYQLJ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-7-5-4-6-10(11)16/h4-8H,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTXGELNLLYQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through nucleophilic substitution reactions involving a fluorophenol derivative and an appropriate leaving group on the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may enhance binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it distinct from its chloro- and bromo- counterparts.

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